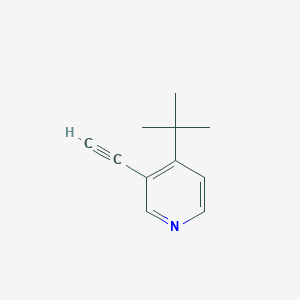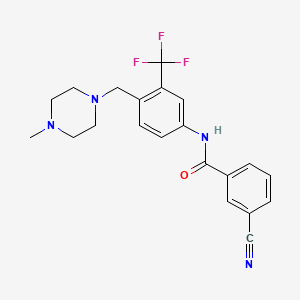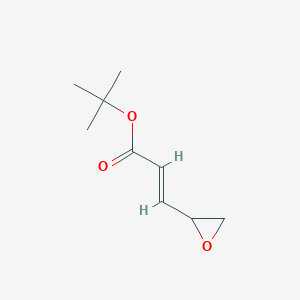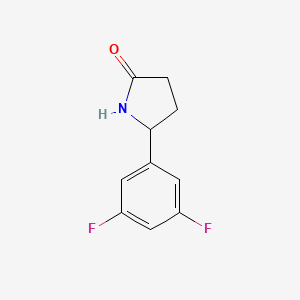
4-Fluoropicolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropicolinohydrazide is an organic compound with the molecular formula C6H6FN3O It is a derivative of picolinohydrazide, where a fluorine atom is substituted at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinohydrazide typically involves the reaction of 4-fluoropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropicolinohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-Fluoropicolinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme inhibitors and other biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Fluoropicolinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
5-Fluoropicolinohydrazide: Similar structure but with the fluorine atom at the fifth position.
4-Fluoropyridine-2-carboxylic acid: A precursor in the synthesis of 4-Fluoropicolinohydrazide.
Picolinohydrazide: The parent compound without the fluorine substitution.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This substitution can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6FN3O |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
4-fluoropyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |
Clé InChI |
JYLMQQXIFQEBEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)



![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)



![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)



